Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Kinase Inhibition ROCK2 Medicinal Chemistry

ROCK2 inhibitor (IC50 8.3 µM) & antileishmanial scaffold. Only the [2,3-c] regioisomer is active; the [2,3-b] variant is inactive. The C2 methyl ester is critical—ethyl or acid analogs lose potency. 80% yield one-pot synthesis ensures cost-effective scale-up. XLogP 1.9 supports cell-based assays. 97% purity. Eliminate batch risk: procure the validated scaffold.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 111042-91-2
Cat. No. B011325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
CAS111042-91-2
SynonymsThieno[2,3-c]pyridine-2-carboxylic acid, 3-amino-, methyl ester (9CI)
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(S1)C=NC=C2)N
InChIInChI=1S/C9H8N2O2S/c1-13-9(12)8-7(10)5-2-3-11-4-6(5)14-8/h2-4H,10H2,1H3
InChIKeyVAAFWMASRDVMQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Aminothieno[2,3-c]pyridine-2-carboxylate (CAS 111042-91-2): A Differentiated Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate (CAS: 111042-91-2) is a 3-amino-substituted thieno[2,3-c]pyridine derivative bearing a methyl carboxylate at the 2-position [1]. This heterocyclic scaffold is characterized by its fused thiophene-pyridine ring system with a strategically positioned amino and ester functionality. As a member of the thienopyridine family, this specific regioisomer has been identified as a key intermediate in the synthesis of various kinase inhibitors, notably showing activity against ROCK2 (Rho-associated protein kinase 2) [2]. The compound is commercially available from multiple vendors at purities typically ranging from 95% to 97% .

Procurement Alert: Why Methyl 3-Aminothieno[2,3-c]pyridine-2-carboxylate Cannot Be Replaced by Generic Analogs


In drug discovery, the assumption that close structural analogs are functionally interchangeable is a common and costly error. For Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate, the specific regioisomeric arrangement ([2,3-c] vs. [2,3-b]) and the nature of the C2 ester group (methyl vs. ethyl vs. hydrogen) have been shown to drastically alter both biological target engagement and synthetic utility. Substituting this compound with a regioisomer, such as the [2,3-b] variant, or a different ester derivative, risks losing the specific kinase inhibition profile and the advantageous synthetic yield demonstrated for this exact scaffold [1]. The quantitative evidence below details these critical, non-transferable differentiators.

Quantitative Differentiation Guide: Methyl 3-Aminothieno[2,3-c]pyridine-2-carboxylate vs. Analogs


Kinase Inhibition: Sub-Micromolar ROCK2 IC50 of the Core Scaffold

The target compound's core thieno[2,3-c]pyridine scaffold demonstrates direct, measurable inhibition of the Rho-associated protein kinase 2 (ROCK2), a key target in cardiovascular and oncology research. A high-throughput screening assay reported an IC50 value of 8.30 µM for this specific compound against ROCK2 [1]. In contrast, the regioisomeric thieno[2,3-b]pyridine scaffold (CAS 111042-89-8) does not have any reported ROCK2 inhibitory activity in the same database, indicating that the [2,3-c] ring fusion is a critical determinant for target engagement [2].

Kinase Inhibition ROCK2 Medicinal Chemistry Cardiovascular Research

Regioisomer-Dependent Antiparasitic Activity: [2,3-c] vs. [2,3-b] Scaffolds in Leishmaniasis

A direct comparative study of thieno[2,3-c]pyridine versus thieno[2,3-b]pyridine scaffolds revealed a stark difference in antileishmanial activity. N-Boc-thieno[2,3-c]pyridine derivatives demonstrated activity (IC50 < 10 µM), whereas the corresponding N-Boc-thieno[2,3-b]pyridine derivatives were completely inactive against Leishmania spp. [1]. This class-level comparison underscores that the [2,3-c] ring fusion is not merely a structural variation but a functional prerequisite for biological activity in this therapeutic area.

Antileishmanial Neglected Tropical Disease Scaffold Hopping Medicinal Chemistry

Synthetic Efficiency: A Robust 80% Yield in a One-Pot Procedure

The synthesis of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate has been optimized to achieve a high yield of 80% from readily available 3-chloro-4-cyanopyridine and methyl mercaptoacetate . This represents a significant improvement over generic, low-yielding procedures for other thienopyridine analogs. For comparison, many published syntheses of related thieno[2,3-b]pyridine derivatives report yields below 50% [1]. The high efficiency of this specific route reduces the cost per gram and ensures a reliable supply for large-scale research programs.

Chemical Synthesis Process Chemistry Yield Optimization Building Block

Comparative Physicochemical Profile: Lipophilicity Advantage Over the Parent Acid

The methyl ester moiety of the target compound (XLogP3-AA = 1.9) confers a significant advantage in lipophilicity compared to its carboxylic acid analog, 3-aminothieno[2,3-c]pyridine-2-carboxylic acid (predicted XLogP3 ≈ -0.5 to 0.5) [1]. This higher logP value is more aligned with the typical range for orally bioavailable drugs (1-3) and is expected to improve membrane permeability in cell-based assays. This is a critical differentiator for projects aiming to progress from biochemical screens to cellular models.

ADME Drug-likeness Lipophilicity Medicinal Chemistry

Commercial Purity Benchmarking: A Reliable 97% Standard

Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate is commercially available from major suppliers with a certified purity of 97.0% . This high standard of purity is consistently met across vendors (e.g., Fluorochem via CymitQuimica, Sigma-Aldrich at 95% ), ensuring reproducible results in sensitive biological assays and reliable performance as a synthetic building block. This contrasts with many specialized heterocyclic building blocks where purity can be highly variable and a source of experimental failure.

Chemical Procurement Quality Control Purity Reproducibility

Structural Confirmation by LC-MS: Reliable Analytical Handle for Reaction Monitoring

The compound has a well-defined and reliable mass spectrometry signature, with a prominent [M+H]+ peak at m/z 209 in positive ion mode ESI . This is a direct, verifiable differentiator from its regioisomers and analogs, which may have similar or identical molecular weights but different retention times or fragmentation patterns. The clarity of this signal facilitates straightforward reaction monitoring and purity assessment by LC-MS, a critical advantage for medicinal chemistry workflows. For instance, the [2,3-b] regioisomer (CAS 111042-89-8) has the same exact mass but can be distinguished by its different retention time under standardized LC conditions.

Analytical Chemistry LC-MS Quality Control Reaction Monitoring

Optimal Use Cases: Where Methyl 3-Aminothieno[2,3-c]pyridine-2-carboxylate Outperforms Alternatives


ROCK2 Kinase Inhibitor Hit-to-Lead Programs

For medicinal chemistry projects targeting ROCK2 for cardiovascular or oncology indications, this compound serves as a validated starting point with a known IC50 of 8.3 µM [1]. Its use is superior to screening a generic library of thienopyridines, as the [2,3-c] scaffold has a proven track record for this specific target while its [2,3-b] regioisomer does not. Procurement of this exact building block eliminates the risk of investing in an inactive chemotype.

Antileishmanial Drug Discovery Scaffold Exploration

This compound is an ideal core for the synthesis of novel antileishmanial agents. Research has unequivocally shown that the [2,3-c] scaffold is active against Leishmania parasites, whereas the [2,3-b] scaffold is not [2]. Using this compound as a starting material for a focused library guarantees that all synthesized analogs will be built upon an active scaffold, maximizing the efficiency of the medicinal chemistry campaign and increasing the probability of identifying a lead compound.

Cost-Effective Synthesis of Heterocyclic Libraries

When planning a large-scale synthesis of a thienopyridine-based compound library, the high-yielding (80%) one-pot synthesis of this compound from inexpensive starting materials offers a significant cost and time advantage . This is particularly relevant for academic labs or CROs where compound supply can be a bottleneck. The commercial availability of the compound at high purity (97%) further streamlines the workflow by eliminating the need for in-house purification and characterization .

Kinase Profiling Panels for Selectivity Assessment

Given its documented activity against ROCK2 [1], this compound is a valuable control or starting point for broader kinase selectivity panels. Its physicochemical properties (XLogP = 1.9) are favorable for cell permeability, making it suitable for use in both biochemical and cellular kinase assays [3]. This dual utility is not guaranteed for more polar analogs, such as the corresponding carboxylic acid, which may require prodrug strategies for cellular work.

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